3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically begins with 3-Formylrifamycin SV. The key step involves the formation of the oxime derivative through the reaction of 3-Formylrifamycin SV with hydroxylamine hydrochloride in the presence of a base such as pyridine. The resulting oxime is then reacted with 6-phenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods have been explored to improve yield and reduce production costs. These methods involve the use of microreactors to facilitate efficient mixing and heat transfer, leading to higher yields and more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The phenoxyhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions typically involve alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives with enhanced antibacterial properties.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in studying bacterial transcription mechanisms.
Medicine: Explored for its potential as an antibiotic for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime involves binding to the beta subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This action effectively halts bacterial growth and replication. The compound’s unique structure allows it to overcome resistance mechanisms that affect other rifamycin derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial activity but different pharmacokinetic properties.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex infections.
Rifaximin: Used primarily for treating gastrointestinal infections due to its poor absorption and localized action in the gut.
Uniqueness
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime stands out due to its enhanced stability and ability to overcome certain bacterial resistance mechanisms. Its unique structural modifications provide it with distinct pharmacological properties, making it a valuable addition to the arsenal of rifamycin antibiotics .
Propriétés
Numéro CAS |
41970-88-1 |
---|---|
Formule moléculaire |
C50H64N2O14 |
Poids moléculaire |
917.0 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+ |
Clé InChI |
PDZVXTXKZAMECM-WGWNJRDGSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.